5-chloro-1-methyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one
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Overview
Description
5-chloro-1-methyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-methyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with guanidine in the presence of a base, followed by cyclization to form the desired pyrazolopyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-methyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
5-chloro-1-methyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, particularly as a cyclin-dependent kinase (CDK) inhibitor.
Antimicrobial Agents: The compound has shown promise as an antimicrobial agent against various bacterial and fungal strains.
Anti-inflammatory Agents: Research indicates potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-chloro-1-methyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets. As a CDK inhibitor, it binds to the active site of CDK2/cyclin A2, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A structurally related compound with potential anticancer properties.
Uniqueness
5-chloro-1-methyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its chlorine and methyl groups contribute to its potency as a CDK inhibitor and its broad-spectrum antimicrobial activity .
Properties
Molecular Formula |
C6H5ClN4O |
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Molecular Weight |
184.58 g/mol |
IUPAC Name |
5-chloro-1-methyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C6H5ClN4O/c1-11-4-3(2-8-11)9-6(7)10-5(4)12/h2,4H,1H3 |
InChI Key |
HFAAXEQTKZBHJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C(=NC(=NC2=O)Cl)C=N1 |
Origin of Product |
United States |
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